molecular formula C17H22N4O B195952 N-(9-甲基-9-氮杂双环[3.3.1]壬-3-基)-1H-吲唑-3-甲酰胺 CAS No. 107007-95-4

N-(9-甲基-9-氮杂双环[3.3.1]壬-3-基)-1H-吲唑-3-甲酰胺

货号: B195952
CAS 编号: 107007-95-4
分子量: 298.4 g/mol
InChI 键: GHVQAOGYNZNTIA-YHWZYXNKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide” is a complex organic compound. It contains a 9-methyl-9-azabicyclo[3.3.1]nonan-3-yl group, which is a type of azabicycloalkane, a class of organic compounds containing a nitrogen atom . This group is attached to an indazole-3-carboxamide moiety, which is a type of heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives involves reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex . Another study reported the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 9-azabicyclo[3.3.1]nonan-3-one derivatives have been used in the oxidation of alcohols to afford the corresponding carbonyl compounds . Another study reported the reductive amination of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones in the presence of sodium triacetoxyhydridoborate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one has a molecular weight of 153.22, is a white to yellow to yellow-brown solid, and is stored at room temperature .

科学研究应用

药物分析中的方法开发

Rao 等人 (2017) 的一项研究重点是开发一种高效液相色谱法来测定格拉尼色隆盐酸盐及其相关杂质,包括 N-(9-甲基-9-氮杂双环[3.3.1]壬-3-基)-1H-吲唑-3-甲酰胺。这种方法对于确保药物化合物的纯度和功效非常重要 (Rao 等人,2017).

药物分析中的晶体学

Ravikumar 和 Sridhar (2010) 的一项晶体学研究考察了格拉尼色隆的结构,其中包括 N-(9-甲基-9-氮杂双环[3.3.1]壬-3-基)-1H-吲唑-3-甲酰胺部分。这项研究有助于理解药物与金属配合物的相互作用 (Ravikumar 和 Sridhar,2010).

药理学研究

Langlois 等人 (1996) 的一项药理学研究调查了含有该化学部分的格拉尼色隆对内脏高敏感性的影响。这有助于理解药物在肠易激综合征等疾病中的作用机制 (Langlois 等人,1996).

放射性配体的开发

Robertson 等人 (1990) 合成了一种放射性配体,LY278584,含有 N-(9-甲基-9-氮杂双环[3.3.1]壬-3-基)-1H-吲唑-3-甲酰胺的一个变体,用于研究 5HT3 受体。这对于受体相互作用的生化研究至关重要。

氨基甲酸酯的合成和结构分析

Iriepa 等人 (2004) 进行了一项研究,对源自 9-甲基-9-氮杂双环[3.3.1]壬-3β-醇的氨基甲酸酯进行了研究,该醇与所讨论的化学物质相关。该研究提供了对这些化合物的合成和结构特征的见解。

安全和危害

The safety and hazards of similar compounds have been documented. For instance, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Another compound, Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, also has similar hazard statements .

未来方向

The future directions for the study of “N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For example, one study mentioned that further explorations of the mechanism of cell kill are under investigation .

作用机制

Target of Action

Granisetron Impurity B, also known as N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide or 1-Desmethyl Granisetron, primarily targets the serotonin receptor (5HT-3 selective) . These receptors play a crucial role in the transmission of signals in the central and peripheral nervous systems .

Mode of Action

Granisetron Impurity B acts as a potent, selective antagonist of 5-HT3 receptors . It inhibits these receptors both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) . This inhibition blocks the influx of sodium and calcium ions that occurs upon serotonin binding .

Biochemical Pathways

The compound’s action affects the serotonergic signaling pathway . By inhibiting 5-HT3 receptors, Granisetron Impurity B suppresses the stimulation of serotonin, a chemical in the body that can trigger nausea and vomiting . This inhibition disrupts the normal functioning of this pathway, leading to its antiemetic effects .

Pharmacokinetics

Granisetron, when administered orally to cancer patients, had a peak plasma concentration of 5.99ng/mL . It has a half-life of 7 days and is reduced to 11% of orally administered doses through metabolism . It’s important to note that the pharmacokinetics of Granisetron Impurity B may vary.

Result of Action

The primary result of Granisetron Impurity B’s action is the prevention of nausea and vomiting . This is particularly beneficial in scenarios such as chemotherapy-induced nausea and vomiting (CINV), postoperative nausea, and radiation-induced nausea .

生化分析

Biochemical Properties

Granisetron Impurity B interacts with various biomolecules, primarily the 5-HT3 receptors . The compound’s antiemetic activity is brought about through the inhibition of these receptors present both centrally and peripherally .

Cellular Effects

Granisetron Impurity B has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its primary action is to inhibit the 5-HT3 receptors, which can trigger nausea and vomiting .

Molecular Mechanism

At the molecular level, Granisetron Impurity B exerts its effects through binding interactions with biomolecules, specifically the 5-HT3 receptors . This interaction results in the inhibition of these receptors, thereby preventing the triggering of nausea and vomiting .

Temporal Effects in Laboratory Settings

The effects of Granisetron Impurity B change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Granisetron Impurity B vary with different dosages in animal models .

Metabolic Pathways

Granisetron Impurity B is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The primary route of clearance from the body is via hepatic metabolism .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide involves the reaction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine with 1H-indazole-3-carboxylic acid chloride in the presence of a base to form the desired product.", "Starting Materials": [ "9-methyl-9-azabicyclo[3.3.1]nonan-3-amine", "1H-indazole-3-carboxylic acid chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or tetrahydrofuran)" ], "Reaction": [ "Step 1: Dissolve 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in a suitable solvent, such as dichloromethane or tetrahydrofuran.", "Step 2: Add a base, such as triethylamine or pyridine, to the reaction mixture to deprotonate the amine group.", "Step 3: Slowly add 1H-indazole-3-carboxylic acid chloride to the reaction mixture while stirring at room temperature.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, as indicated by TLC.", "Step 5: Quench the reaction by adding a suitable quenching agent, such as water or a dilute acid, to the reaction mixture.", "Step 6: Extract the product with a suitable solvent, such as ethyl acetate or dichloromethane.", "Step 7: Purify the product by column chromatography or recrystallization to obtain the desired N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide." ] }

CAS 编号

107007-95-4

分子式

C17H22N4O

分子量

298.4 g/mol

IUPAC 名称

N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C17H22N4O/c1-21-12-5-4-6-13(21)10-11(9-12)18-17(22)16-14-7-2-3-8-15(14)19-20-16/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,20)/t11?,12-,13+

InChI 键

GHVQAOGYNZNTIA-YHWZYXNKSA-N

手性 SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NNC4=CC=CC=C43

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43

规范 SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43

外观

Beige Solid

熔点

217-219°C

纯度

> 95%

数量

Milligrams-Grams

同义词

N-[(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide;  N-[(3-endo)-9-Methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide;  1-Desmethyl Granisetron;  endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Reactant of Route 6
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。